molecular formula C24H25N3O2 B2403993 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide CAS No. 1207008-21-6

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide

Cat. No.: B2403993
CAS No.: 1207008-21-6
M. Wt: 387.483
InChI Key: FLCARQYCMWIEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide is a synthetic chemical hybrid scaffold designed for advanced pharmaceutical and biochemical research. This compound integrates a benzofuran-2-carboxamide moiety with a 1-methyl-1H-benzimidazole system, linked through a cyclohexylmethyl spacer. The benzimidazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities and its role as a key pharmacophore in molecules that target various enzymes and receptors . Similarly, the benzofuran carboxamide group is a common feature in compounds with significant pharmacological profiles. The specific research applications and mechanism of action for this particular molecule are areas of active investigation, with its structure suggesting potential as a key intermediate or a novel chemical entity for developing enzyme inhibitors or receptor modulators. Researchers can utilize this compound to explore structure-activity relationships (SAR) in the design of new therapeutic agents, particularly given the documented utility of its constituent heterocycles in targeting kinase and other enzyme families . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-27-20-8-4-3-7-19(20)26-23(27)17-12-10-16(11-13-17)15-25-24(28)22-14-18-6-2-5-9-21(18)29-22/h2-9,14,16-17H,10-13,15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCARQYCMWIEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with key functional groups in the target molecule. The specific interactions and resulting changes would depend on the nature of the target and the specific biological activity being exhibited.

Pharmacokinetics

Imidazole is known to be a highly soluble compound, suggesting that it could have good bioavailability. The specific ADME properties would depend on various factors, including the compound’s structure, the route of administration, and the individual’s physiological characteristics.

Biological Activity

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5O2SC_{23}H_{27}N_{5}O_{2}S with a molecular weight of 437.6 g/mol. The structure includes a benzo[d]imidazole moiety, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC23H27N5O2S
Molecular Weight437.6 g/mol
CAS Number1207049-85-1

Antiviral Properties

Recent studies have indicated that compounds containing benzo[d]imidazole structures exhibit antiviral activity. For instance, derivatives of benzimidazole have shown effectiveness against various viruses by inhibiting critical viral enzymes. Specifically, compounds similar to this compound have demonstrated significant inhibition of RNA-dependent RNA polymerases, which are essential for viral replication .

Cytotoxicity and Selectivity

In vitro studies assessing the cytotoxic effects of related compounds have revealed promising selectivity indices. For example, some derivatives displayed low cytotoxicity at concentrations up to 1000 µM while maintaining potent antiviral activity with EC50 values in the low micromolar range (e.g., 3.4 µM against HCV NS5B) . This suggests that this compound may offer a favorable therapeutic window.

The proposed mechanism involves the inhibition of key enzymes involved in nucleotide biosynthesis and viral replication. Compounds that act as IMP dehydrogenase inhibitors have shown efficacy in reducing viral loads in cellular models . The structural features of this compound likely contribute to its binding affinity and inhibitory action on these targets.

Case Study 2: Inhibition of Viral Enzymes

Another research effort focused on the synthesis and evaluation of benzimidazole-based compounds as inhibitors of hepatitis C virus (HCV). Compounds within this class exhibited IC50 values as low as 9.19 µM against HCV NS5B, underscoring the potential of this compound) in targeting similar pathways .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide":

Antimicrobial and Antitubercular Activity:

  • Certain compounds with a benzo[d]imidazole moiety have demonstrated both antimicrobial and anti-tuberculosis properties.
  • Specifically, this compound has shown promise in these areas.
  • One study synthesized and characterized a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives and assessed their in vitro antimicrobial and anticancer activity, as well as their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv .

Antiviral Properties:

  • Compounds containing benzo[d]imidazole structures exhibit antiviral activity, inhibiting critical viral enzymes and RNA-dependent RNA polymerases, which are essential for viral replication.
  • Some derivatives displayed low cytotoxicity at concentrations up to 1000 µM while maintaining potent antiviral activity with EC50 values in the low micromolar range (e.g., 3.4 µM against HCV NS5B), suggesting a favorable therapeutic window.
  • The proposed mechanism involves the inhibition of key enzymes involved in nucleotide biosynthesis and viral replication. Compounds that act as IMP dehydrogenase inhibitors have shown efficacy in reducing viral loads in cellular models.

Anticancer Activity:

  • Research has been done on the synthesis and anticancer evaluation of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives .
  • In the search for new compounds with antitumor activity, potential anticancer agents were designed as molecular hybrids containing the structures of a triazine ring and a sulfonamide fragment .
  • Molecular hybrids were designed as a combination of 2-mercaptobenzenesulfonamide fragments with a 4-amino-6-R 2-1,3,5-triazin-2-yl ring .

Other potential applications

  • Antioxidative activity has been observed in N-substituted benzimidazole-2-carboxamides bearing different numbers of methoxy groups on the phenyl ring .
  • These compounds may exert antioxidative activity by activating the Nrf2 pathway .

Q & A

Basic: What synthetic protocols are commonly used to prepare N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

Benzimidazole Core Formation : React o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzo[d]imidazole-2-thiol. Hydrazine hydrate is then used to introduce a hydrazinyl group .

Cyclohexylmethylamine Intermediate : Functionalize the cyclohexane ring with a methylbenzimidazole group via nucleophilic substitution or reductive amination.

Coupling with Benzofuran Carboxylic Acid : Use coupling agents like EDCI/HOBt or DCC to condense the benzofuran-2-carboxylic acid with the cyclohexylmethylamine intermediate. Reaction conditions (e.g., DMF, 0–5°C) and stoichiometry are critical for yield optimization .

Purification : Column chromatography (silica gel, CHCl₃/MeOH) or recrystallization (ethanol/water) ensures ≥95% purity, verified by HPLC .

Advanced: How can researchers optimize the condensation reaction between benzofuran-2-carboxylic acid and cyclohexylmethylamine to improve yield?

Answer:
Key optimization strategies include:

  • Catalyst Selection : Use N-hydroxysuccinimide (HOBt) with EDCI to reduce racemization and improve coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Maintain 0–5°C during activation of the carboxylic acid to minimize side reactions.
  • Stoichiometry : A 1.2:1 molar ratio (acid:amine) ensures complete conversion, as excess amine can lead to byproducts.
    Example: A yield of 85% was achieved using 5-iodo-benzofuran-2-carboxylic acid and 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine in DMF at 4°C .

Basic: What spectroscopic techniques are essential for structural characterization of this compound?

Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., benzofuran aromatic protons at δ7.2–7.6 ppm, cyclohexyl methylene at δ2.3–3.5 ppm) and carbon types (e.g., benzimidazole N=C-N at ~δ151 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and benzimidazole N-H stretch (~3400 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in ¹H NMR spectral data for structural isomers of this compound?

Answer:

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in cyclohexyl groups) by analyzing peak splitting at different temperatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can distinguish benzofuran C-3 from benzimidazole C-2 .
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to validate stereochemistry .

Basic: What in vitro models are appropriate for initial pharmacological evaluation of this compound?

Answer:

  • Enzyme Inhibition Assays : Test activity against kinases (e.g., PI3K) or GPCRs (e.g., serotonin receptors) using fluorescence-based assays .
  • Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT or Alamar Blue protocols .
  • Antimicrobial Screening : Employ Staphylococcus aureus or E. coli in broth microdilution assays (MIC determination) .

Advanced: What strategies enhance the metabolic stability of benzofuran-carboxamide derivatives in preclinical studies?

Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzofuran ring to reduce oxidative metabolism .
  • Prodrug Design : Mask the amide group as a tert-butyl carbamate, which is cleaved in vivo by esterases .
  • Cyclohexyl Group Optimization : Replace methyl with trifluoromethyl to sterically hinder CYP450-mediated oxidation .

Basic: How is the purity of the synthesized compound assessed?

Answer:

  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • HPLC : Use a C18 column (gradient: 10–90% MeCN in H₂O, 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is required for pharmacological studies .
  • Melting Point : Sharp melting range (e.g., 209–212°C for HCl salt) indicates homogeneity .

Advanced: How do steric effects influence the reactivity of the cyclohexylmethylamine moiety in coupling reactions?

Answer:

  • Steric Hindrance : Bulky substituents on the cyclohexane ring (e.g., 1-methyl group) slow amide bond formation due to restricted access to the amine lone pair. This can reduce coupling efficiency by 20–30% .
  • Solvent Optimization : Use DMF instead of THF to solvate bulky intermediates, improving reaction kinetics.
  • Microwave-Assisted Synthesis : Enhance reaction rates by applying microwave irradiation (e.g., 100°C, 30 min) to overcome steric barriers .

Basic: What computational tools aid in predicting the binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., benzimidazole binding to ATP pockets in kinases) .
  • Pharmacophore Modeling (MOE) : Identify critical hydrogen bond donors/acceptors (e.g., benzofuran carbonyl) for target engagement .

Advanced: How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Salt Formation : Convert the free base to a hydrochloride salt (e.g., recrystallize from ethanol/HCl), improving water solubility by 10–20× .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.